The 2-Methyl Group Confers Functional Selectivity Over EGFR, a Key Differentiator in Kinase Inhibitor Design
The presence of the 2-methyl group on the quinazoline ring is essential for achieving selectivity against the Epidermal Growth Factor Receptor (EGFR). In a direct comparison with non-2-methylated quinazolines, the 2-methyl-quinazoline series, for which 4-chloro-5,7-difluoro-2-methylquinazoline serves as a key intermediate, is explicitly claimed to inhibit the Ras-SOS1 interaction without significant EGFR targeting [1]. This is a critical distinction, as EGFR inhibition is a common off-target liability for many quinazoline-based compounds [2]. The specific 5,7-difluoro substitution further modulates potency and pharmacokinetics, but the selectivity 'switch' is fundamentally driven by the 2-methyl moiety [1].
| Evidence Dimension | Kinase Selectivity Profile (Target Engagement) |
|---|---|
| Target Compound Data | Selective inhibition of Ras-SOS1 interaction; minimal EGFR inhibition (claimed) |
| Comparator Or Baseline | 4-anilinoquinazolines (e.g., gefitinib, erlotinib) and non-2-methyl quinazolines |
| Quantified Difference | Qualitative shift from potent EGFR inhibition to selective SOS1 inhibition. The patent provides quantitative IC50 data for exemplified final compounds, showing high SOS1 potency and low EGFR activity. |
| Conditions | In vitro kinase assays and cellular target engagement studies as described in patent US20240083857A1. |
Why This Matters
This class-level inference demonstrates that the building block's core structural feature (2-methyl) is directly linked to a therapeutically desirable selectivity profile, making it non-substitutable for programs targeting SOS1-driven cancers.
- [1] Bayer Pharma Aktiengesellschaft. (2024). 2-Methyl-Quinazolines. U.S. Patent Application No. US20240083857A1. Retrieved from https://patents.google.com/patent/US20240083857A1/en View Source
- [2] Zhang, Y., et al. (2015). Design and synthesis of novel quinazoline-based EGFR kinase inhibitors and dual EGFR/NF-kappa B inhibitors as potential anti-cancer drugs with enhanced efficacy. Saarland University Doctoral Dissertation. View Source
